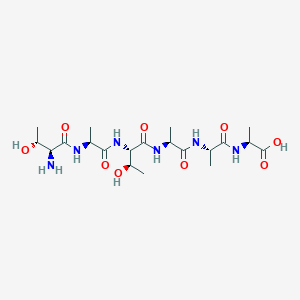
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine is a peptide composed of six amino acids: threonine and alanineThe molecular formula of this compound is C20H36N6O9, and it has a molecular weight of 504.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as threonine, to form new functional groups.
Reduction: Reducing disulfide bonds (if present) to thiol groups.
Substitution: Replacing specific amino acid residues with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives or other functional groups under specific conditions.
Major Products Formed
Hydrolysis: Individual amino acids (threonine and alanine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological processes by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-alanine: A dipeptide composed of two alanine residues.
L-Threonyl-L-threonine: A dipeptide composed of two threonine residues.
L-Alanyl-L-threonine: A dipeptide composed of alanine and threonine residues.
Uniqueness
L-Threonyl-L-alanyl-L-threonyl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of threonine and alanine residues allows for unique interactions and applications compared to simpler dipeptides .
Properties
CAS No. |
664326-38-9 |
|---|---|
Molecular Formula |
C20H36N6O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H36N6O9/c1-7(16(30)25-10(4)20(34)35)22-15(29)8(2)24-19(33)14(12(6)28)26-17(31)9(3)23-18(32)13(21)11(5)27/h7-14,27-28H,21H2,1-6H3,(H,22,29)(H,23,32)(H,24,33)(H,25,30)(H,26,31)(H,34,35)/t7-,8-,9-,10-,11+,12+,13-,14-/m0/s1 |
InChI Key |
GSFPPNRCTQINPO-OPEDVLRTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
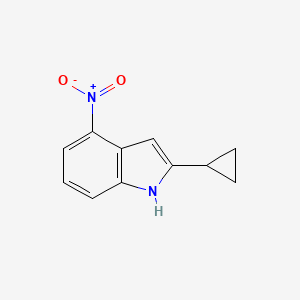
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
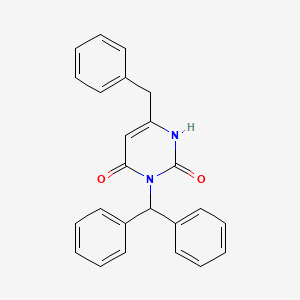

![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
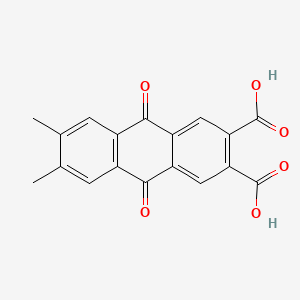
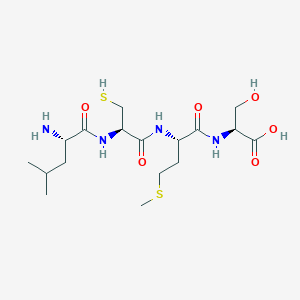
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
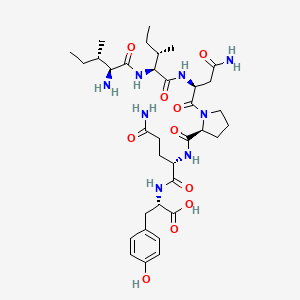
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
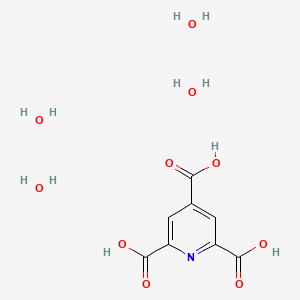
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
